An In-depth Technical Guide to 6-Bromo-benzooxazole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Bromo-benzooxazole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, reactivity, and its role as a precursor for novel therapeutic agents.
Core Compound Identification and Properties
6-Bromo-benzooxazole-2-carbaldehyde is a specialty chemical featuring a benzoxazole core substituted with a bromine atom at the 6-position and a reactive aldehyde group at the 2-position. The precise arrangement of these functional groups makes it a valuable intermediate for synthesizing more complex molecules.
While there can be ambiguity in online databases for specific substituted heterocycles, the definitive Chemical Abstracts Service (CAS) number for the parent compound, Benzooxazole-2-carbaldehyde, is 62667-25-8.[1][2] The CAS number for the specific 6-Bromo derivative has been cited as 20780-72-7.[3] Researchers are advised to verify the CAS number with their specific supplier.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 20780-72-7 | [3] |
| Molecular Formula | C₈H₄BrNO₂ | Calculated |
| Molecular Weight | 226.03 g/mol | Calculated |
| IUPAC Name | 6-bromo-1,3-benzoxazole-2-carbaldehyde | |
| Appearance | Typically a solid (predicted) | General Knowledge |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General Knowledge |
Synthesis and Mechanism
The synthesis of benzoxazole derivatives, including 6-Bromo-benzooxazole-2-carbaldehyde, is a cornerstone of heterocyclic chemistry. The most prevalent and efficient method involves the condensation and subsequent cyclization of a substituted 2-aminophenol with an aldehyde-containing precursor.
The general mechanism for benzoxazole formation involves the reaction of 2-aminophenols with aldehydes.[4][5] This reaction can be catalyzed by various agents, including acids, metal catalysts, or even under microwave irradiation to improve yields and reduce reaction times.[5][6][7] The process typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and oxidation to yield the aromatic benzoxazole ring.
Conceptual Synthesis Workflow:
The synthesis of 6-Bromo-benzooxazole-2-carbaldehyde would logically start from 2-amino-5-bromophenol. This precursor contains the necessary amine and hydroxyl groups in the correct ortho orientation for cyclization and the bromine atom at the desired position.
Caption: General synthetic pathway for 6-Bromo-benzooxazole-2-carbaldehyde.
Detailed Experimental Protocol (General Example):
The following is a representative protocol for the synthesis of a 2-substituted benzoxazole, which can be adapted for the specific target compound. This method utilizes a heterogeneous nanocatalyst, highlighting a modern, green chemistry approach.[4]
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Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Catalyst Addition: Add the Fe₃O₄@SiO₂-SO₃H nanocatalyst (0.03 g) to the mixture.[4]
-
Reaction Conditions: Stir the reaction mixture at 50 °C under solvent-free conditions.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 1:3 n-hexane:ethanol).[4]
-
Workup: Upon completion, add hot ethanol (3 mL) to the mixture and stir for 5 minutes.
-
Purification: Use an external magnet to separate the magnetic nanocatalyst. The product can then be isolated from the ethanol solution, typically through recrystallization to achieve high purity.[4]
Chemical Reactivity and Derivatization
The chemical utility of 6-Bromo-benzooxazole-2-carbaldehyde is dominated by the reactivity of its aldehyde group. This functionality serves as a versatile handle for a wide range of chemical transformations, making it a key building block in synthetic chemistry.[1]
Key Reactions of the Aldehyde Group:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-benzoxazoles.
-
Wittig Reaction: Reaction with phosphorus ylides to form vinyl-substituted benzoxazoles.
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Oxidation: The aldehyde can be oxidized to the corresponding 6-Bromo-benzooxazole-2-carboxylic acid using standard oxidizing agents like potassium permanganate or silver oxide. This carboxylic acid is itself a valuable intermediate for forming esters and amides.[1]
-
Reduction: Reduction of the aldehyde using agents like sodium borohydride yields the corresponding alcohol, (6-Bromo-benzooxazol-2-yl)methanol.
-
Condensation Reactions: Formation of Schiff bases (imines) upon reaction with primary amines. These reactions are fundamental in creating diverse molecular scaffolds for drug discovery.[1]
Caption: Key chemical transformations of the 2-carbaldehyde group.
Applications in Drug Discovery and Medicinal Chemistry
The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[8] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing enzyme inhibitors and receptor antagonists. Benzoxazole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][8][9][10]
The presence of the bromine atom on the 6-Bromo-benzooxazole-2-carbaldehyde scaffold can significantly enhance biological activity. Halogen atoms can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets.
Potential Therapeutic Applications:
-
Anticancer Agents: Many benzoxazole derivatives have been investigated as anticancer agents.[9][11] A key mechanism for some is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[11]
-
Antimicrobial Agents: The benzoxazole core is present in compounds with potent activity against various bacterial and fungal strains.[8][12]
-
Anti-inflammatory Agents: Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, making them candidates for treating inflammatory diseases.[8]
Conclusion
6-Bromo-benzooxazole-2-carbaldehyde is a highly valuable and versatile building block for chemical synthesis. Its strategic combination of a privileged benzoxazole core, a reactive aldehyde handle, and a modulating bromo-substituent provides researchers with a powerful tool for the discovery and development of novel small molecules. The synthetic accessibility and diverse reactivity of this compound ensure its continued importance in the fields of drug discovery, medicinal chemistry, and materials science.
References
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PubChem. Benzoxazole, 2-amino-6-bromo- | C7H5BrN2O | CID 40235. Available from: [Link]
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Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. Available from: [Link]
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Tale, R. H. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 7(8), 487-491. Available from: [Link]
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Sai, K., et al. (2022). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(3), 255-260. Available from: [Link]
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Sai, K., Naveen, K., & Chandana, K. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research, 2(3). Available from: [Link]
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Kaur, A., Wakode, S., & Pathak, D. P. BENZOXAZOLE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
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